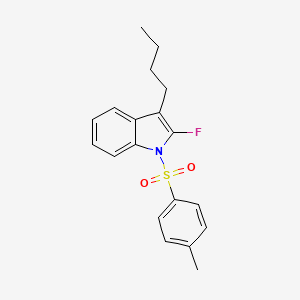
1-Tosyl-2-fluoro-3-butyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tosyl-2-fluoro-3-butyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of the tosyl group, a fluorine atom, and a butyl chain in this compound makes it a unique derivative of indole, potentially offering distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-Tosyl-2-fluoro-3-butyl-1H-indole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the indole derivative with p-toluenesulfonyl chloride in the presence of a base like pyridine.
Fluorination: The fluorine atom can be introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Butylation: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a strong base like sodium hydride.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-Tosyl-2-fluoro-3-butyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
1-Tosyl-2-fluoro-3-butyl-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.
Biological Studies: The compound can be used to study the biological activities of indole derivatives, including their interactions with enzymes and receptors.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving indole derivatives.
Mechanism of Action
The mechanism of action of 1-Tosyl-2-fluoro-3-butyl-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the tosyl group, fluorine atom, and butyl chain can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the biological context and the specific target.
Comparison with Similar Compounds
1-Tosyl-2-fluoro-3-butyl-1H-indole can be compared with other indole derivatives, such as:
1-Tosyl-2-chloro-3-butyl-1H-indole: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-Tosyl-2-fluoro-3-methyl-1H-indole: Similar structure but with a methyl group instead of a butyl group, which may influence its lipophilicity and pharmacokinetic properties.
1-Tosyl-2-fluoro-3-phenyl-1H-indole: Similar structure but with a phenyl group instead of a butyl group, which may affect its aromaticity and binding interactions.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C19H20FNO2S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-butyl-2-fluoro-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C19H20FNO2S/c1-3-4-7-17-16-8-5-6-9-18(16)21(19(17)20)24(22,23)15-12-10-14(2)11-13-15/h5-6,8-13H,3-4,7H2,1-2H3 |
InChI Key |
XYYRXOLNNHUWED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide](/img/structure/B12582345.png)
![4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12582347.png)
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-methylbenzamide](/img/structure/B12582353.png)
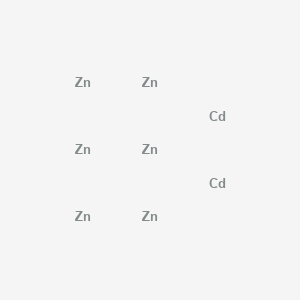
![Urea, N-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-N'-phenyl-](/img/structure/B12582356.png)
![Silane, [(5-ethynyl-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B12582357.png)
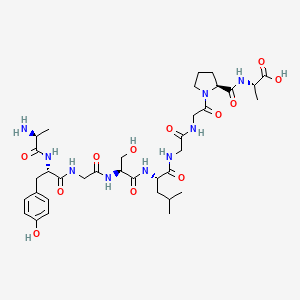
![Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12582374.png)
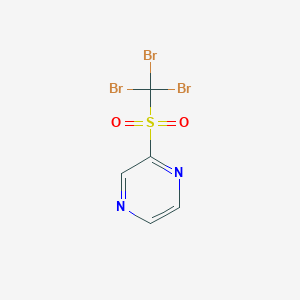
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B12582386.png)
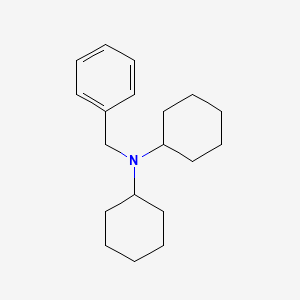
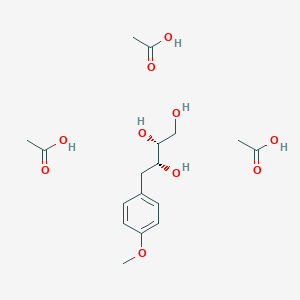
![Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl-](/img/structure/B12582402.png)
![5,9-Methanoimidazo[1,5-D][1,4]oxazepine](/img/structure/B12582410.png)
